- Efficient and practical approach to esters from acids/ 2-oxoacids/ 2-oxoaldehydes &/ 2-oxoestersTetrahedron, 2015, 71(50), 9388-9395,
Cas no 94-08-6 (Ethyl p-toluate)

Ethyl p-toluate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-methylbenzoate
- ETHYL 4-TOLUATE
- ETHYL P-METHYLBENZOATE
- ETHYL P-TOLUATE
- 4-METHYLBENZOIC ACID ETHYL ESTER
- Benzoic acid, 4-methyl-, ethyl ester
- p-Toluylic acid, ethyl ester
- PTE-ESTER
- 4-Methylbenzoesaeureethylester
- ETHYL-p-TOLUATE
- p-Toluic acid ethyl ester
- 4-methyl-benzoic acid ethyl ester
- ETHYL PARA TOLUATE
- XUF0SQ8L2J
- NWPWRAWAUYIELB-UHFFFAOYSA-N
- Ethyl4-methylbenzoate
- Ethyl P-methyl Benzoate
- PubChem15489
- Ethyl 4-methyl-benzoate.
- 4-Methylbenzoic acid ethyl
- p-Toluic acid, ethyl ester
- DSSTox_RID_82745
- DSSTox_CID_28186
- DSSTox_GSID_48211
- p-Toluyli
- p-Toluic acid, ethyl ester (6CI, 7CI, 8CI)
- 4-Methyl-1-benzoic acid ethyl ester
- NSC 24767
- Ethyl p-toluate
-
- MDL: MFCD00009117
- Inchi: 1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
- InChI Key: NWPWRAWAUYIELB-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C)=CC=1)OCC
- BRN: 1863756
Computed Properties
- Exact Mass: 164.08373g/mol
- Surface Charge: 0
- XLogP3: 2.9
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 3
- Monoisotopic Mass: 164.08373g/mol
- Monoisotopic Mass: 164.08373g/mol
- Topological Polar Surface Area: 26.3Ų
- Heavy Atom Count: 12
- Complexity: 146
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
Experimental Properties
- Color/Form: Colorless or yellowish liquid
- Density: 1.025 g/mL at 25 °C(lit.)
- Melting Point: Not available
- Boiling Point: 232°C
- Flash Point: Fahrenheit: 210.2 ° f
Celsius: 99 ° c - Refractive Index: n20/D 1.508(lit.)
- PSA: 26.30000
- LogP: 2.17170
- Merck: 3840
- Vapor Pressure: 0.0±0.4 mmHg at 25°C
Ethyl p-toluate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S23-S24/25
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl p-toluate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl p-toluate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047069-25g |
Ethyl 4-methylbenzoate |
94-08-6 | 98% | 25g |
¥52 | 2023-04-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047069-100g |
Ethyl 4-methylbenzoate |
94-08-6 | 98% | 100g |
¥107.00 | 2024-04-24 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 172693-250ML |
Ethyl p-toluate |
94-08-6 | 250ml |
¥1710.2 | 2023-12-10 | ||
Cooke Chemical | A3941612-500G |
Ethyl 4-methylbenzoate |
94-08-6 | 99% | 500g |
RMB 583.20 | 2025-02-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E102804-25g |
Ethyl p-toluate |
94-08-6 | 99% | 25g |
¥82.90 | 2023-09-03 | |
eNovation Chemicals LLC | Y1043323-500g |
Ethyl 4-methylbenzoate |
94-08-6 | 97% | 500g |
$80 | 2024-06-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016677-10g |
Ethyl p-toluate |
94-08-6 | 97% | 10g |
¥27 | 2024-07-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E808716-1kg |
Ethyl 4-methylbenzoate |
94-08-6 | 97% | 1kg |
1,218.00 | 2021-05-17 | |
Cooke Chemical | A3941612-10G |
Ethyl 4-methylbenzoate |
94-08-6 | 99% | 10g |
RMB 35.20 | 2025-02-20 | |
Cooke Chemical | A3941612-25G |
Ethyl 4-methylbenzoate |
94-08-6 | 99% | 25g |
RMB 63.20 | 2025-02-20 |
Ethyl p-toluate Production Method
Synthetic Circuit 1
Synthetic Circuit 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
- User-friendly methylation of aryl and vinyl halides and pseudohalides with DABAL-Me3Advanced Synthesis & Catalysis, 2006, 348(6), 686-690,
Synthetic Circuit 3
- Carbon Nitride Grafted Cobalt Complex (Co@npg-C3N4) for Visible Light-Assisted Esterification of AldehydesChemistrySelect, 2017, 2(12), 3437-3443,
Synthetic Circuit 4
1.2 Reagents: Water
- Photophysical and Electrochemical Properties of Highly π-Conjugated Bipolar Carbazole-1,3,4-Oxadiazole-based D-π-A Type of Efficient Deep Blue Fluorescent DyeJournal of Fluorescence, 2021, 31(6), 1645-1664,
Synthetic Circuit 5
- Reactions of azo and azoxy sulfones with transition metal complexes. Part 9. Palladium(0)-catalyzed reactions of arylazoxy aryl sulfones with carbon monoxide and nucleophilesSulfur Letters, 1990, 11(4-5), 177-84,
Synthetic Circuit 6
- Nickel-Catalyzed Cross-Coupling of Aryltrimethylammonium Iodides with Organozinc ReagentsAngewandte Chemie, 2011, 50(21), 4901-4904,
Synthetic Circuit 7
- Polymer supported Pd catalyzed carbonylation of aryl bromides for the synthesis of aryl esters and amidesRSC Advances, 2014, 4(73), 38986-38999,
Synthetic Circuit 8
- Organocatalyzed Anodic Oxidation of AldehydesJournal of the American Chemical Society, 2012, 134(30), 12374-12377,
Synthetic Circuit 9
Synthetic Circuit 10
- Construction of esters through sulfuryl fluoride (SO2F2) mediated dehydrative coupling of carboxylic acids with alcohols atSynthesis, 2019, 51(20), 3901-3907,
Synthetic Circuit 11
- Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyzed by Co4HP2Mo15V3O62 in ionic liquid [TEBSA][BF4]RSC Advances, 2015, 5(32), 24936-24943,
Synthetic Circuit 12
- Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoesters with Aryl Bromides and ChloridesJournal of the American Chemical Society, 2009, 131(16), 5738-5739,
Synthetic Circuit 13
- Palladium loaded organic porous polymer catalyst and its preparation method and application in catalytic carbonylation of brominated aromatic hydrocarbon to synthesize aromatic formate or aromatic amide, China, , ,
Synthetic Circuit 14
Synthetic Circuit 15
- Facile, highly efficient and environmentally friendly transesterification mediated by platinum dioxide and nickel oxide under essentially neutral conditionsGreen Chemistry, 2018, 20(11), 2465-2471,
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
- Improved process of ethyl p-methylbenzoate esterification synthesisShandong Huagong, 2004, 33(2), 12-13,
Synthetic Circuit 20
Ethyl p-toluate Raw materials
- Benzenaminium, 4-(ethoxycarbonyl)-N,N,N-trimethyl-, iodide (1:1)
- p-Toluoyl chloride
- 1,4-Diazabicyclo2.2.2Octane Bis(Trimethylaluminum) Complex
- DIAZENE, (4-METHYLPHENYL)[(4-METHYLPHENYL)SULFONYL]-, 1-OXIDE
- 4-Methylbenzaldehyde
- Ethyl 4-bromobenzoate
- 4-Methylbenzoic acid
- Benzeneacetaldehyde,4-methyl-a-oxo-
- Methyl p-Toluate
- Chloro(Methyl)Zinc
- 4-Methylpropiophenone
- Potassium Ethoxy(oxo)acetate
Ethyl p-toluate Preparation Products
Ethyl p-toluate Related Literature
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1. Proceedings of the Chemical Society, Vol. 20, Nos. 274–287, January–December 1904
-
2. Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolitesKeith Smith,Gamal A. El-Hiti,Mark E. W. Hammond,Dawoud Bahzad,Zhaoqiang Li,Christophe Siquet J. Chem. Soc. Perkin Trans. 1 2000 2745
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3. LXIV.—Experiments on the synthesis of the terpenes. Part II. Synthesis of Δ3-p-menthenol(8), Δ3.8(9)-p-menthadiene, p-menthanol(8), Δ8(9)-p-menthene, and p-menthaneWilliam Henry Perkin,Samuel Shrowder Pickles J. Chem. Soc. Trans. 1905 87 639
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4. 168. The activation energy of organic reactions. Part III. The kinetics of acid hydrolysis of estersE. W. Timm,C. N. Hinshelwood J. Chem. Soc. 1938 862
-
Daniele Ragno,Olga Bortolini,Pier Paolo Giovannini,Alessandro Massi,Salvatore Pacifico,Anna Zaghi Org. Biomol. Chem. 2014 12 5733
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6. XXIX.—The velocity of reaction in mixed solvents. Part II. The velocity of saponification of the ethyl esters of some monosubstituted benzoic acidsAlbert Eric Cashmore,Hamilton McCombie,Harold Archibald Scarborough J. Chem. Soc. Trans. 1922 121 243
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Marta Gozzi,Benedikt Schwarze,Menyhárt-Botond Sárosi,Peter L?nnecke,Dijana Dra?a,Danijela Maksimovi?-Ivani?,Sanja Mijatovi?,Evamarie Hey-Hawkins Dalton Trans. 2017 46 12067
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Reece Whitby,Yael Ben-Tal,Ryan MacMillan,Stefaan Janssens,Sebastiampillai Raymond,Dave Clarke,Jianyong Jin,Andrew Kay,M. Cather Simpson RSC Adv. 2017 7 13232
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Ming Li,Bin Qiu,Xiang-Jing Kong,Li-Rong Wen Org. Chem. Front. 2015 2 1326
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Jinmin Miao,Ping Fang,Sahota Jagdeep,Haibo Ge Org. Chem. Front. 2016 3 243
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Ethyl p-toluate
Ethyl p-toluate: A Comprehensive Overview
Ethyl p-toluate, also known by its CAS number 94-08-6, is a versatile organic compound with significant applications in various industries. This compound, chemically known as ethyl 4-methylbenzoate, belongs to the class of esters and is widely recognized for its role in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's structure consists of a methyl group attached to the para position of a benzoate ester, making it highly reactive and suitable for numerous chemical transformations.
The synthesis of ethyl p-toluate typically involves the esterification of p-toluic acid with ethanol, a process that can be optimized using acid catalysts or enzymatic methods. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly production methods, aligning with the growing demand for sustainable chemical manufacturing practices. Researchers have explored the use of heterogeneous catalysts and microwave-assisted reactions to enhance yield and reduce reaction time, making ethyl p-toluate production more cost-effective and eco-friendly.
Ethyl p-toluate's applications span across multiple sectors due to its unique chemical properties. In the pharmaceutical industry, it serves as an intermediate in the synthesis of various drugs, including antibiotics and anti-inflammatory agents. For instance, it plays a crucial role in the production of cefotaxime, a third-generation cephalosporin antibiotic. Its ability to undergo nucleophilic substitution reactions makes it an invaluable building block in organic synthesis.
In the agrochemical sector, ethyl p-toluate is utilized as an intermediate in the synthesis of herbicides and insecticides. Its role in producing compounds like dichlorvos has been well-documented, contributing to pest control solutions that are essential for modern agriculture. Recent studies have focused on improving the bioavailability and efficacy of such compounds by modifying their chemical structures, often leveraging ethyl p-toluate as a key precursor.
Beyond its industrial applications, ethyl p-toluate has gained attention in academic research for its potential in biochemistry and material science. Researchers have explored its use as a precursor in the synthesis of biodegradable polymers and as a component in drug delivery systems. The compound's ability to form stable ester linkages makes it ideal for these advanced applications.
From an environmental perspective, ethyl p-toluate's biodegradability has been studied extensively. While it is not inherently hazardous under normal conditions, its disposal requires adherence to standard industrial waste management practices to minimize ecological impact. Recent research has emphasized the development of microbial degradation pathways for efficient detoxification of such compounds.
In terms of safety considerations, ethyl p-toluate exhibits low toxicity when handled appropriately. However, like many organic compounds, it requires proper ventilation during handling to prevent inhalation exposure. Occupational safety guidelines recommend using personal protective equipment (PPE) such as gloves and goggles when working with this compound.
Looking ahead, ethyl p-toluate continues to be a focal point in both academic research and industrial applications. Its role as a versatile intermediate underscores its importance in driving innovation across multiple disciplines. As sustainable chemistry becomes increasingly prioritized, advancements in its synthesis and application are expected to further enhance its utility while minimizing environmental impact.
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